The synthesis of 2-deoxy-D-glucose can be achieved through several methods:
The molecular formula of 2-deoxy-D-glucose is , with a molecular weight of approximately 164.16 g/mol. Its structure features:
2-Deoxy-D-glucose participates in various chemical reactions due to its reactive hydroxyl groups:
These reactions are essential for both synthetic applications and understanding its metabolic pathways in biological systems .
The mechanism by which 2-deoxy-D-glucose exerts its effects primarily revolves around its structural similarity to glucose:
Research indicates that this compound can also affect cellular signaling pathways related to glucose sensing, further complicating its biological role .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed for quantifying purity and concentration during synthesis and application processes .
2-Deoxy-D-glucose has several scientific applications:
2-Deoxy-D-glucose (2-DG) exerts its primary antimetabolic effect through structural mimicry of glucose, enabling competitive binding to hexokinase (HK) isoforms. Unlike glucose, 2-DG lacks a hydroxyl group at the C-2 position, rendering it metabolically incompetent beyond phosphorylation. Hexokinase II (HK-II), the isoform overexpressed in cancer cells due to its high affinity for glucose and association with mitochondrial membranes, exhibits exceptional susceptibility to 2-DG inhibition. Upon entry into cells via glucose transporters (GLUTs), 2-DG competes with glucose for HK-II's active site. The phosphorylation of 2-DG generates 2-deoxy-D-glucose-6-phosphate (2-DG6P), which accumulates rapidly due to its inability to undergo isomerization by phosphoglucose isomerase (PGI) [1] [2]. This competitive inhibition is concentration-dependent, with HK-II showing higher binding affinity for 2-DG than other isoforms like HK-I, making cancer cells particularly vulnerable [6] [10].
Table 1: Hexokinase Isoform Sensitivity to 2-DG
Isoform | Tissue Prevalence | Affinity for 2-DG | Metabolic Consequence |
---|---|---|---|
HK-I | Brain, muscle | Moderate | Reduced glucose phosphorylation |
HK-II | Tumors, adipose tissue | High | Severe 2-DG6P accumulation |
HK-III | Liver, pancreas | Low | Minimal metabolic disruption |
HK-IV (Glucokinase) | Liver, β-cells | Very low | Negligible inhibition |
The accumulation of 2-DG6P represents a critical metabolic bottleneck. Unlike glucose-6-phosphate, 2-DG6P cannot be metabolized by PGI or glucose-6-phosphate dehydrogenase (G6PDH), halting glycolysis and the pentose phosphate pathway. This accumulation creates a dual inhibitory effect: (1) Feedback inhibition of hexokinase, further reducing glycolytic flux, and (2) Depletion of intracellular phosphate pools, as phosphate groups are sequestered by 2-DG6P. In acute myeloblastic leukemia (AML) ML-1 cells, hyperpolarized ¹³C NMR spectroscopy revealed a 50–70% reduction in pyruvate-to-lactate flux following 5 mM 2-DG treatment, directly demonstrating glycolytic arrest [10]. The trapped 2-DG6P also disrupts nucleotide synthesis by limiting ribose-5-phosphate availability, impairing DNA repair in proliferating cells [1] [6].
2-DG-mediated glycolytic blockade forces cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP generation. However, cancer cells with mitochondrial defects or those subjected to hypoxia cannot compensate adequately. Treatment with 2-DG reduces ATP levels by 60–80% in pancreatic cancer cells within 5 hours, triggering an energy crisis [5] [8]. This depletion activates AMP-activated protein kinase (AMPK), a cellular energy sensor that inhibits anabolic pathways (e.g., protein synthesis) while promoting catabolic processes like autophagy [6]. Notably, under anaerobic conditions or with oligomycin (an ATP synthase inhibitor), 2-DG exacerbates ATP loss, inducing rapid cytotoxicity—a vulnerability exploited in hypoxic tumors [5] [8].
Beyond glycolysis, 2-DG disrupts post-translational modifications by mimicking mannose due to their shared C-2 epimerization. In the endoplasmic reticulum (ER), 2-DG competes with mannose for incorporation into dolichol-linked oligosaccharides, the precursors for N-linked glycosylation. This competition results in incomplete glycan chains lacking terminal residues essential for glycoprotein folding. In colorectal cancer cells, 1 mM 2-DG increased intracellular mannose incorporation by 40%, producing aberrantly glycosylated proteins detected via Concanavalin A lectin binding [3]. Higher concentrations (10–20 mM) suppressed global glycosylation by reducing protein synthesis rates. The structural similarity between 2-DG and mannose is precise: both lack the C-2 hydroxyl group, enabling 2-DG to infiltrate the glycosylation pathway while preventing proper glycan elongation [2] [3] [6].
Table 2: Consequences of 2-DG on Glycoprotein Synthesis
Target Process | Effect of 2-DG | Functional Outcome | Validating Study |
---|---|---|---|
Dolichol-PP-oligosaccharide assembly | Premature termination | Truncated glycans | Colorectal cancer cells [3] |
Calnexin/calreticulin folding cycle | Disruption | Misfolded protein accumulation | Rabbit chondrocytes [4] |
Mannosidase processing | Competitive inhibition | Immature glycoforms | Pulse-chase experiments [3] |
Cytokine receptor glycosylation | Altered conformation | Impaired signaling | Inflammatory models [2] |
Accumulation of misfolded glycoproteins in the ER lumen initiates proteotoxic stress, activating the unfolded protein response (UPR). Key sensors—PERK, IRE1α, and ATF6—orchestrate this response:
In rabbit articular chondrocytes, 5 mM 2-DG increased Grp94 expression within 3 hours, confirming ER stress. This impaired cyclooxygenase-2 (COX-2) N-glycosylation, reducing its molecular mass from 72–74 kDa to 66–70 kDa and diminishing prostaglandin E2 synthesis by 50% [4]. When unresolved, ER stress transitions from pro-survival to pro-apoptotic signaling via CHOP (C/EBP homologous protein), which downregulates Bcl-2 and activates caspase cascades [5] [8].
2-DG-induced metabolic perturbations activate autophagy as a pro-survival mechanism to replenish energy and remove damaged components. This process involves:
Crucially, 2-DG activates autophagy primarily through ER stress/UPR, not ATP depletion. In pancreatic cancer cells, 10 mM 2-DG increased LC3B-II conversion (an autophagy marker) by 3-fold, which was reversed by mannose—but not glucose—confirming glycosylation disruption as the trigger [5] [8]. Under anaerobic conditions, where 2-DG depletes ATP more severely, autophagy is suppressed due to energy constraints, correlating with reduced Grp78 expression [5] [8].
Table 3: Autophagy Modulation by 2-DG
Trigger | Mechanism | Cell Fate | Reversal Agent |
---|---|---|---|
ER stress/UPR | IRE1α-JNK1 pathway activation | Pro-survival | Mannose [5] [8] |
AMPK activation | mTORC1 inhibition; ULK1 phosphorylation | Pro-survival | Compound C (AMPK inhibitor) |
ATP depletion | Reduced autophagosome-lysosome fusion | Pro-death | Exogenous ATP (ineffective) |
Autophagy inhibition (e.g., via 3-methyladenine or siRNAs against ATG7) synergizes with 2-DG, increasing apoptosis by 60% in melanoma cells. Conversely, rapamycin (an autophagy inducer) reduces 2-DG toxicity, confirming autophagy's cytoprotective role [5] [9]. In glioblastoma, however, 2-DG-induced autophagy promotes invasion via miR-7-5p/TFF3 signaling, illustrating context-dependent outcomes [7] [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0